3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Overview
Description
3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline typically involves the condensation of 2,4-dichlorobenzamidoxime with an appropriate aniline derivative. One common method includes the use of a superbasic medium such as sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and potentially exert neuroprotective effects.
Comparison with Similar Compounds
3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline can be compared with other oxadiazole derivatives, such as:
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: This compound also contains a dichlorophenyl group but differs in the presence of an indole moiety instead of an aniline group.
5-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]methanol: This derivative has a methanol group attached to the oxadiazole ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-9-4-5-11(12(16)7-9)14-18-13(19-20-14)8-2-1-3-10(17)6-8/h1-7H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEIYTXOIRNKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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